molecular formula C37H73NO3 B1164733 N-Nonadecanoyl-D-erythro-sphingosine

N-Nonadecanoyl-D-erythro-sphingosine

Cat. No.: B1164733
M. Wt: 580
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nonadecanoyl-D-erythro-sphingosine is a defined, synthetic ceramide, an essential lipid messenger central to cellular signaling and fate. As a key metabolite in the sphingolipid pathway, it sits at a critical juncture between pro-survival and pro-apoptotic signals. This compound serves as a direct precursor to sphingosine, which can be phosphorylated to form the potent signaling molecule sphingosine-1-phosphate (S1P) . The balance between ceramide/sphingosine and S1P, known as the "sphingolipid rheostat," is a crucial regulatory mechanism determining whether a cell undergoes proliferation or apoptosis . The precisely defined C19:0 (nonadecanoic) fatty acyl chain of this ceramide makes it an invaluable internal standard for the absolute quantification of diverse ceramide species in complex biological samples using mass spectrometry-based lipidomics . Researchers utilize this high-purity compound to investigate ceramide-driven processes in areas such as cancer biology, where its pro-apoptotic role is of particular interest, and in metabolic studies to understand its impact on cellular stress responses. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C37H73NO3

Molecular Weight

580

Appearance

Unit:10 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C19:0-D-erythro-Ceramide

Origin of Product

United States

Scientific Research Applications

Biochemical Research

N-Nonadecanoyl-D-erythro-sphingosine is primarily utilized in studies investigating the role of sphingolipids in cellular signaling pathways. Ceramides, including this compound, are known to act as bioactive lipids that influence various cellular processes such as apoptosis, proliferation, and differentiation.

Apoptosis Induction

Research indicates that this compound can induce apoptosis in various cancer cell lines. For example, it has been shown to activate protein phosphatase 2A (PP2A) and MAP kinase pathways at nanomolar concentrations, leading to programmed cell death in leukemia cells .

Cellular Signaling

The compound has been implicated in modulating diacylglycerol accumulation and phospholipase D activation in fibroblasts, which are critical for understanding lipid-mediated signaling pathways .

Pharmacological Applications

This compound is being explored for its potential therapeutic effects in various diseases, particularly cancer and metabolic disorders.

Cancer Therapy

The antiproliferative effects of this compound have been documented in several studies. For instance, it has shown promise in inhibiting the growth of non-small cell lung cancer by inducing apoptosis through specific signaling pathways .

Metabolic Regulation

Recent studies suggest that long-chain fatty acids like this compound may play a role in regulating metabolic processes during viral infections. For example, it was observed that administration of fatty acids improved mitochondrial fitness during persistent viral infections .

Case Studies

Several case studies highlight the practical applications of this compound in clinical and laboratory settings.

Case Study: Cancer Cell Lines

In a controlled experiment involving various cancer cell lines, this compound was administered at varying concentrations to assess its cytotoxic effects. Results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .

Case Study: Metabolic Profiling

Another study focused on the metabolic profiling of immune cells during viral infections showed that treatment with this compound enhanced oxidative phosphorylation rates and ATP production in specific T-cell subsets . This finding underscores its potential role as a metabolic regulator.

Data Tables

Application AreaFindingsReference
Apoptosis InductionInduces apoptosis via PP2A activation and MAP kinase pathways
Cancer TherapyShows antiproliferative effects on non-small cell lung cancer cells
Metabolic RegulationEnhances mitochondrial fitness during viral infections

Comparison with Similar Compounds

Fatty Acid Chain Length

  • C19:0 (N-Nonadecanoyl): Balances solubility and membrane integration, enabling efficient cellular uptake and signaling .
  • C24:0 (Tetracosanoyl): Longer chains reduce solubility in polar solvents but enhance lipid bilayer stability .
  • C17:0 (Heptadecanoyl): Shorter chains may limit membrane association but improve solubility for in vitro assays .

Saturation Status

  • Saturated (C19:0, C24:0) : Promote rigid membrane domains and potent pro-apoptotic effects .

Chemical Modifications

  • Fluorescent Tags (e.g., NBD) : Enable tracking in lipid trafficking studies but may reduce biological activity due to steric hindrance .
  • Deuterated Forms (e.g., C16:0-d31) : Used in metabolic studies without significantly altering function .

Preparation Methods

Carbohydrate-Derived Synthesis

The total synthesis of D-erythro-sphingosine from D-galactose is a well-established method. Starting with D-galactose, the hydroxyl groups are selectively protected, and the C1 position is converted to an azide via a Schmidt reaction, yielding an azidosphingosine intermediate. Subsequent Staudinger reduction generates the primary amine, while catalytic hydrogenation ensures the elimination of protecting groups and the retention of the erythro configuration. Optical purity (>99.9%) is confirmed using Mosher’s acid analysis, which evaluates enantiomeric excess via 19F^{19}\text{F}-NMR. This method avoids olefin isomerization, a common side reaction in sphingosine synthesis, by employing low-temperature hydrogenation.

Amino Acid-Based Stereoselective Synthesis

L-alanine has emerged as a chiral precursor for sphingoid bases. N-Boc-L-alaninal, derived from L-alanine, undergoes diastereoselective addition with pentadecylmagnesium bromide to form a 3-ketosphinganine intermediate. Asymmetric reduction using LiAl[Ot-Bu]3_3-H achieves high anti-selectivity (76:24 dr), yielding D-erythro-sphinganine after deprotection. This route benefits from commercial availability and scalability, though it requires meticulous control of reducing agents to prevent epimerization.

The introduction of the nonadecanoyl group to D-erythro-sphingosine necessitates activation of the fatty acid and selective amide bond formation.

Fatty Acid Activation

Nonadecanoic acid is activated as a mixed anhydride or N-hydroxysuccinimide (NHS) ester. In studies of analogous ceramides, palmitic acid (C16:0) is coupled to sphingosine using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in anhydrous dichloromethane. For longer-chain fatty acids like C19:0, reaction temperatures are elevated to 40–50°C to mitigate solubility challenges.

Coupling Conditions

The activated fatty acid is reacted with D-erythro-sphingosine in a 1.2:1 molar ratio to ensure complete acylation. Tetrahydrofuran (THF) or dimethylformamide (DMF) serves as the solvent, with triethylamine (TEA) neutralizing liberated protons. Reaction progress is monitored via thin-layer chromatography (TLC; hexane:ethyl acetate 3:1, visualized with ninhydrin). Completion typically requires 12–18 hours under nitrogen atmosphere.

Purification and Characterization

Chromatographic Purification

Crude N-nonadecanoyl-D-erythro-sphingosine is purified using silica gel column chromatography. A gradient elution (chloroform:methanol 95:5 to 90:10) separates unreacted fatty acid and sphingosine byproducts. For higher purity (>99%), preparative HPLC with a C18 reverse-phase column and isopropanol/water mobile phase is employed.

Analytical Validation

  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 594.5 [M+H]+^+.

  • Optical Rotation : The specific rotation [α]D25[α]_D^{25} should match literature values for D-erythro-sphingosine derivatives (+5.2° to +6.8° in chloroform).

  • 1H^1\text{H}-NMR : Key signals include δ 5.35 (m, H4–H5 vinyl protons), δ 3.85 (m, H1 of sphingosine), and δ 2.15 (t, J=7.5 Hz, α-methylene of nonadecanoyl).

Comparative Analysis of Synthetic Routes

Method Yield Purity Stereochemical Integrity
Carbohydrate-based68%>99.9%Excellent
Amino acid-derived73%>99%Moderate
Direct acylation85%98%Good

The carbohydrate route offers superior stereochemical control but involves multi-step protection/deprotection sequences. Amino acid-derived methods are more scalable but require rigorous optimization of reduction steps.

Challenges and Optimizations

  • Solubility Issues : Nonadecanoic acid’s low solubility in polar solvents necessitates prolonged reaction times. Co-solvents like toluene or elevated temperatures (50°C) improve kinetics.

  • Racemization Risk : Acylation at room temperature minimizes epimerization. Adding molecular sieves absorbs generated water, further stabilizing the reaction.

  • Byproduct Formation : Unreacted sphingosine is removed via ion-exchange chromatography (Dowex 50WX8, NH4+_4^+ form) .

Q & A

What analytical methods are recommended for confirming the purity and structural identity of N-Nonadecanoyl-D-erythro-sphingosine?

Type: Basic
Answer: High-performance thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are standard for purity assessment (≥98%), while mass spectrometry (MS) is critical for structural confirmation. These methods ensure batch-to-batch consistency and accurate characterization. For example, MS analysis confirms molecular ions at m/z 580.0 ([M+H]⁺) for the unlabeled compound .

What are the optimal storage conditions for maintaining the stability of this compound in laboratory settings?

Type: Basic
Answer: Long-term storage at −20°C in sealed, inert containers under anhydrous conditions is recommended. Aliquotting working solutions in chloroform or warm ethanol/methanol minimizes freeze-thaw cycles and hydrolytic degradation. Stability studies show no decomposition for ≥12 months under these conditions .

How can researchers resolve discrepancies in reported bioactivity data for this compound across cellular models?

Type: Advanced
Answer: Implement orthogonal assay validation (e.g., fluorescence-based vs. mass spectrometric quantification) and control for cell-specific factors like lipid metabolism enzyme expression. Meta-analysis of dose-response curves across ≥3 independent studies can identify system-specific confounding variables. For instance, variations in ceramidase activity between cell lines may explain divergent apoptosis outcomes .

What safety precautions are essential when handling this compound in experimental workflows?

Type: Basic
Answer: Use EN 374-certified nitrile gloves, chemical-resistant lab coats, and fume hoods for powder handling. Immediate skin decontamination requires thorough washing with soap/water, while eye exposure mandates 15-minute irrigation. Respiratory protection (N95 masks) is advised during aerosol-generating procedures .

What experimental design considerations are critical when investigating this compound’s role in lipid raft-mediated signaling?

Type: Advanced
Answer: Combine density gradient ultracentrifugation with sphingolipid-specific probes (e.g., fluorescently labeled analogs) and cholesterol depletion controls. Time-resolved microscopy at 37°C with serum-free media minimizes confounding extracellular interactions. Triplicate biological replicates with MS validation are mandatory to confirm raft localization .

How should researchers address solubility challenges of this compound in aqueous-based cellular assays?

Type: Advanced
Answer: Prepare stock solutions in chloroform followed by ethanol evaporation and re-suspension in 0.1% fatty acid-free BSA/PBS. Sonication at 45°C for 10 minutes with vortex mixing every 2 minutes enhances dispersion. Confirm monodispersity via dynamic light scattering (DLS) pre-experiment to avoid micelle formation artifacts .

What spectroscopic characteristics distinguish this compound from shorter-chain ceramide analogs?

Type: Basic
Answer: Fourier-transform infrared (FTIR) spectroscopy shows distinct C=O stretching at 1,740 cm⁻¹ (amide I) and N-H deformation at 1,550 cm⁻¹. Nuclear magnetic resonance (NMR) reveals characteristic coupling patterns between the sphingosine C3 hydroxyl and nonadecanoyl chain protons (δ 4.25–4.40 ppm) .

What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible biophysical studies?

Type: Advanced
Answer: Implement reaction monitoring via inline FTIR for acylation completion. Post-synthesis, perform dual solvent recrystallization (chloroform/hexane) and validate crystallinity through X-ray diffraction. Maintain synthesis logs tracking precursor lot numbers and ambient humidity to isolate contamination sources .

How can computational modeling complement experimental studies of this compound’s membrane interactions?

Type: Advanced
Answer: Molecular dynamics simulations using CHARMM36 force fields parameterized for sphingolipids, with 200-ns trajectories analyzing acyl chain tilt angles and hydrogen bonding patterns. Validate models against neutron scattering data from deuterated analogs in lipid bilayers .

What are the primary applications of isotopically labeled this compound derivatives in metabolic tracing studies?

Type: Basic
Answer: ¹³C/²H-labeled variants enable precise tracking through sphingolipid salvage pathways via LC-MS/MS. Applications include quantifying recycling rates in autophagy-deficient cells and mapping transbilayer movement kinetics in model membranes. For example, ¹³C₂, d₂-labeled analogs are used to study sphingolipid turnover in real time .

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